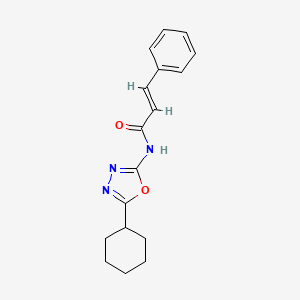

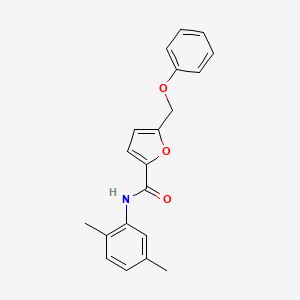

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

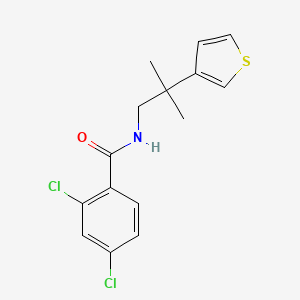

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide, also known as CXCR2 antagonist SB225002, is a small molecule inhibitor that is widely used in scientific research applications. This compound is known to have potent anti-inflammatory and anti-cancer properties, making it an important tool for studying various disease mechanisms.

Aplicaciones Científicas De Investigación

Copper-Catalyzed Oxidative Cyclization

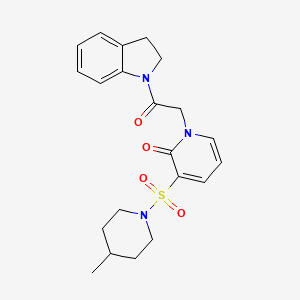

The copper-catalyzed tandem oxidative cyclization of cinnamamides, such as N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide, with benzyl hydrocarbons demonstrates a method for the direct cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds. This process allows for rapid access to diverse dihydroquinolinones in one step, showcasing the utility of cinnamamides in facilitating complex chemical transformations (Shi‐Liu Zhou et al., 2014).

Synthesis of Anticonvulsant Agents

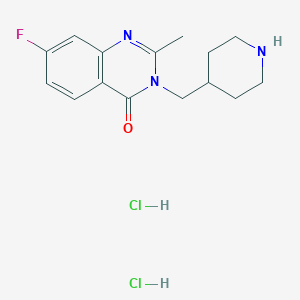

Research into novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, which includes this compound derivatives, has been conducted to meet structural prerequisites indispensable for anticonvulsant activity. These compounds were investigated for their anticonvulsant activities using various models, highlighting the compound's relevance in the development of new therapeutics (H. Rajak et al., 2013).

Synthesis and Biological Evaluation

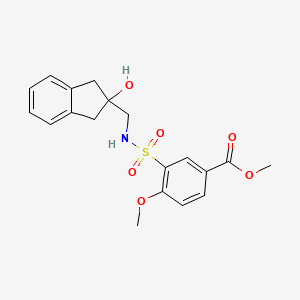

A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, including this compound, have been synthesized and characterized with the aim of developing novel biologically active compounds. These compounds were screened for antidiabetic, anti-inflammatory, and anticancer activities, showcasing the compound's potential in various therapeutic areas (S. Kavitha et al., 2016).

Antimicrobial Activity of Cinnamamide Derivatives

Cinnamamide derivatives, including those with 1,3,4-oxadiazole moieties, have been explored for their antimicrobial activity. One study synthesized a new class of amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives, and screened them for antimicrobial activity, demonstrating their potential in addressing infectious diseases (V Padmavathi et al., 2011).

Insight into Pharmacological Advances and SAR

The cinnamamide scaffold, which includes this compound, is present widely in natural products and has served as a template for designing new drug-like molecules with potential pharmacological activities. A review on the extensive occurrence of this scaffold in many lead compounds for treating various diseases, their binding interactions, mechanism of action, and structure-activity relationships provides comprehensive insight into the utility of cinnamamide derivatives in drug development (N. Gaikwad, S. Nanduri, Y. Madhavi, 2019).

Propiedades

IUPAC Name |

(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,18,20,21)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOGNGGTAKIVPX-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)